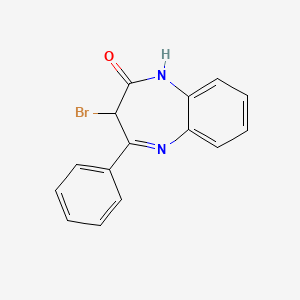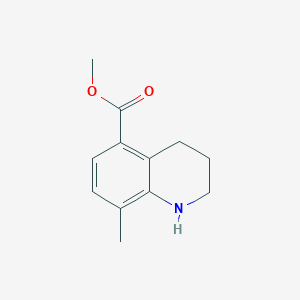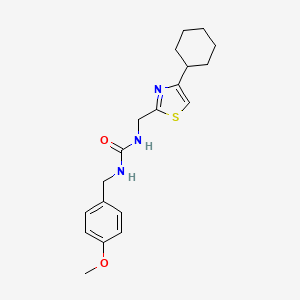![molecular formula C25H20ClN5O2 B2876079 N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-60-1](/img/no-structure.png)
N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are often used in medical chemistry and are considered important heterocyclic scaffolds . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazolin-4 (3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other quinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . For example, phenyltriazole and 2-amioquinazoline hybrids have been found to be active against certain human cancer cell lines .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by the specific substituents attached to the quinazoline ring .科学的研究の応用
Synthesis and Chemical Structure
N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound related to various quinazoline derivatives. These derivatives, including triazoloquinazolines, are synthesized through reactions involving anthranilamide and isocyanates, leading to compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (Chern et al., 1988).
Biological Evaluation and Potential Applications
Antimicrobial Activities : Triazoloquinazoline derivatives exhibit significant antimicrobial activities. For instance, 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline-3-carboxamides have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activities : Certain triazoloquinazoline derivatives have been identified for their anticancer activities. For example, derivatives such as 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).
Potential in Treating Neurological Disorders : Studies have suggested that certain triazoloquinazoline derivatives may have applications in treating neurological disorders. For example, compounds from this class have shown potential antineurotic activity, which could be beneficial for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by the addition of an acylating agent to form the carboxamide functional group.", "Starting Materials": [ "4-chlorophenethylamine", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Acylating agent" ], "Reaction": [ "Condensation of 4-chlorophenethylamine with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form an amide bond", "Addition of an acylating agent such as acetic anhydride or benzoyl chloride to the amine group of the resulting product to form the carboxamide functional group", "Purification of the final product through recrystallization or chromatography" ] } | |
CAS番号 |
1031594-60-1 |
分子式 |
C25H20ClN5O2 |
分子量 |
457.92 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-3-2-4-17(13-15)22-23-28-25(33)20-10-7-18(14-21(20)31(23)30-29-22)24(32)27-12-11-16-5-8-19(26)9-6-16/h2-10,13-14,30H,11-12H2,1H3,(H,27,32) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)


![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)


![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2876010.png)

![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)

![4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2876015.png)

